- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)
944401-58-5 structure
Product Name:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Numero CAS:944401-58-5
MF:C11H15BF3N3O2
MW:289.06191277504
MDL:MFCD09952051
CID:841532
Update Time:2025-06-09
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine
- FEVSQCNVVXXUBK-UHFFFAOYSA-N
- C11H15BF3N3O2
- BCP14924
- EBD842651
- QC
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
-
- MDL: MFCD09952051
- Inchi: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
- Chiave InChI: FEVSQCNVVXXUBK-UHFFFAOYSA-N
- Sorrisi: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F
Proprietà calcolate
- Massa esatta: 289.12100
- Massa monoisotopica: 289.1209414 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 289.06
- Superficie polare topologica: 70.3
Proprietà sperimentali
- Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 70.26000
- LogP: 1.95800
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
3636CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 250mg |
1381CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
664CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥290.70 | 2022-08-31 | |
| TRC | A631360-100mg |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 100mg |
$ 425.00 | 2023-04-19 | ||
| TRC | A631360-250mg |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 250mg |
$ 856.00 | 2023-04-19 | ||
| TRC | A631360-500mg |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 500mg |
$ 1321.00 | 2023-04-19 | ||
| TRC | A631360-1g |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 1g |
$ 1889.00 | 2023-04-19 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12061-5g |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 95% | 5g |
$450 | 2023-09-07 | |
| Fluorochem | 212892-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 95% | 250mg |
£112.00 | 2022-03-01 |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 115 °C; 115 °C → 50 °C
Riferimento
- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael Addition, Chemistry - A European Journal, 2019, 25(44), 10284-10289
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
Riferimento
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Pi 3-kinase inhibitors and methods of their use, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 120 °C
Riferimento
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C
Riferimento
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 115 °C
Riferimento
- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
Riferimento
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C
Riferimento
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
Riferimento
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Method of inhibiting hamartoma tumor cells, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 6 h, 115 °C; 115 °C → rt
Riferimento
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Numero d'ordine:A859424
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:18
Prezzo ($):155.0/342.0
Email:sales@amadischem.com
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Related Categories
- Solventi e Chimici organici Composti organici composti eterociclici organici diazini Amminopirimidine e derivati
- Solventi e Chimici organici Composti organici composti eterociclici organici diazini Pirimidine e derivati delle pirimidine Amminopirimidine e derivati
- Solventi e Chimici organici Composti organici alcol/etero
944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine) Prodotti correlati
- 2417014-06-1(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidine)
- 944401-55-2(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)
- 2377611-40-8(2-Pyrimidinamine, 4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:944401-58-5)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):155.0/342.0